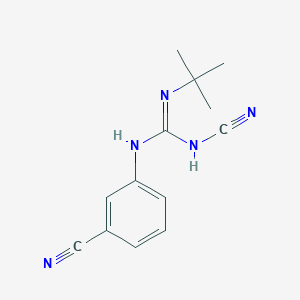

Perylene water

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perylene water is typically synthesized by reacting perylene dianhydride with aliphatic amines. This reaction can be carried out at temperatures ranging from 20 to 60 degrees Celsius using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene in solvents like dimethylformamide or dimethyl sulfoxide . Another method involves incorporating ionic or non-ionic substituents with multiple polar groups into the bay-region, imide, or ortho-positions of perylenediimides .

Industrial Production Methods: Industrial production of this compound often involves the “Langhals method,” which reacts perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines in molten imidazole at temperatures between 140 and 180 degrees Celsius, using zinc acetate as a catalyst . This method is known for its reliability and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Perylene water undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced by alkali metals to form deeply colored radical anions and dianions . It also participates in photochemical transformations, such as forming molecular photocatalysts for hydrogen evolution reactions in the presence of platinum salts and sunlight .

Common Reagents and Conditions: Common reagents used in reactions with this compound include alkali metals for reduction and platinum salts for photochemical transformations . The conditions often involve the use of solvents like dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to 180 degrees Celsius .

Major Products: The major products formed from these reactions include radical anions, dianions, and molecular photocatalysts .

Applications De Recherche Scientifique

Perylene water has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and in the development of dyes and pigments . In biology and medicine, it is employed in bioimaging, biosensing, and photodynamic therapy due to its high fluorescence intensity and biocompatibility . Industrially, it is used in the production of organic photoconductors and as a blue-emitting dopant material in organic light-emitting diodes .

Mécanisme D'action

The mechanism of action of perylene water involves its unique optical properties. For instance, in pH probing, perylene diimide-based molecules exhibit changes in color and fluorescence in response to pH variations . In photocatalytic applications, perylene diimide derivatives facilitate charge separation and energy storage due to their long excited-state lifetimes .

Comparaison Avec Des Composés Similaires

Perylene water is often compared with other polycyclic aromatic hydrocarbons like naphthalene and anthracene. Unlike these compounds, this compound has higher fluorescence intensity and better photostability . Similar compounds include perylenemonoimide and other perylenediimide derivatives, which share similar optical properties but differ in their solubility and functionalization .

List of Similar Compounds

- Perylenemonoimide

- Naphthalene

- Anthracene

- Other perylenediimide derivatives

This compound stands out due to its unique combination of high fluorescence intensity, photostability, and biocompatibility, making it a valuable compound in various scientific and industrial applications.

Propriétés

Numéro CAS |

195005-89-1 |

|---|---|

Formule moléculaire |

C20H14O |

Poids moléculaire |

270.3 g/mol |

Nom IUPAC |

perylene;hydrate |

InChI |

InChI=1S/C20H12.H2O/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;/h1-12H;1H2 |

Clé InChI |

XOEXCUULVHWLKI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)

![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)

![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)

![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)

![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)